(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid
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Overview
Description
The compound (2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexyl ring. This compound is notable for its intricate structure, which includes several stereocenters, making it a subject of interest in stereochemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid typically involves multiple steps, including protection and deprotection of hydroxyl groups, stereoselective reactions, and cyclization processes. The exact synthetic route can vary, but it generally includes the following steps:
Protection of Hydroxyl Groups: Protecting groups such as silyl ethers or acetals are used to protect hydroxyl groups during the synthesis.
Formation of Cyclohexyl Ring: The cyclohexyl ring is introduced through cyclization reactions, often using cyclohexanone as a starting material.
Stereoselective Reactions: Stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliary-based methods, are employed to ensure the correct configuration at each stereocenter.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for stereoselective reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of (2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, potentially altering their activity or function. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid: can be compared with other similar compounds, such as:
Cyclohexyl derivatives: Compounds with similar cyclohexyl rings but different functional groups.
Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars or polyols.
Chiral acids: Other chiral carboxylic acids with similar stereochemistry.
The uniqueness of this compound lies in its specific combination of a cyclohexyl ring and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
293752-60-0 |
---|---|
Molecular Formula |
C27H46O13 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C27H46O13/c1-13-19(29)21(31)22(32)26(36-13)38-15-9-5-6-10-16(15)39-27-23(33)24(20(30)18(12-28)40-27)37-17(25(34)35)11-14-7-3-2-4-8-14/h13-24,26-33H,2-12H2,1H3,(H,34,35)/t13-,15+,16+,17-,18+,19+,20-,21+,22-,23+,24-,26-,27+/m0/s1 |
InChI Key |
GNTJIZLFEURZBX-NNIOFZNDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2CCCC[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCCCC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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